Viteralone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

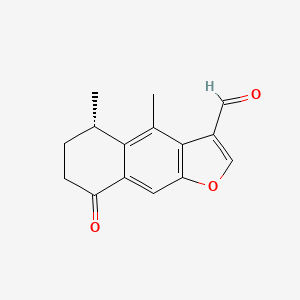

Viteralone is a natural product with the chemical formula C15H14O3 and a molecular weight of 242.27 g/mol . It is primarily used in research related to life sciences and is known for its unique structure and properties. This compound is a sesquiterpenoid compound that can be isolated from the plant Vitex negundo .

準備方法

Synthetic Routes and Reaction Conditions: Viteralone can be synthesized through the acylation reaction between phenylacetic acid and pyridine in the presence of an appropriate catalyst . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of this compound.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the plant Vitex negundo. The extraction process includes solvent extraction using organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using techniques such as high-performance liquid chromatography to achieve high purity levels.

化学反応の分析

Types of Reactions: Viteralone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.

Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed:

Oxidation: Formation of ketones and aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted this compound derivatives with various functional groups.

科学的研究の応用

Viteralone has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

Biology: Investigated for its cytotoxic effects on cancer cells, particularly HL-60 cancer cells.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Utilized in the development of new chemical entities and as a precursor in the synthesis of other compounds.

作用機序

The mechanism of action of Viteralone involves its interaction with specific molecular targets and pathways. This compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. It targets the mitochondrial pathway, leading to the activation of caspases and subsequent cell death . The compound’s ability to modulate oxidative stress and inhibit cell proliferation contributes to its biological activity.

類似化合物との比較

Viteralone is unique due to its specific structure and biological activity. Similar compounds include:

Nootkatone (CAS 4674-50-4): A sesquiterpenoid with similar structural features but different biological activities.

Oxyphyllol B (CAS 226546-99-2): Another sesquiterpenoid with distinct properties.

Tessaric acid (CAS 58142-10-2): A compound with similar molecular weight but different functional groups.

Nardosinone (CAS 23720-80-1): A sesquiterpenoid with comparable chemical properties.

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in scientific research.

生物活性

Viteralone, a compound derived from various natural sources, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is classified as a natural product with notable bioactive properties. It is primarily extracted from certain plant species known for their medicinal uses. The compound has been studied for its antioxidant, anti-inflammatory, and anticancer activities, among others.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial in preventing cellular damage associated with chronic diseases.

- Mechanism : The antioxidant effect is believed to result from this compound's ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes.

- Case Study : In an in vitro study, this compound reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting its potential use in managing inflammatory conditions.

Anticancer Potential

This compound has been investigated for its anticancer effects. Various studies highlight its ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Research Findings : In a study involving human cancer cell lines, this compound demonstrated cytotoxicity with IC50 values ranging from 5 to 15 µM, indicating potent activity against specific cancer types.

Comparative Biological Activity Table

The mechanisms underlying the biological activities of this compound are multifaceted:

- Modulation of Signaling Pathways : this compound influences key signaling pathways involved in inflammation and cell survival.

- Gene Expression Regulation : It affects the expression of genes related to oxidative stress response and apoptosis.

- Interaction with Cellular Components : this compound interacts with cellular membranes and proteins, altering their functions to exert therapeutic effects.

Case Study on Anticancer Activity

A notable case study involved the application of this compound in treating breast cancer cells. The study reported a significant reduction in cell viability after treatment with this compound over 48 hours. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study on Anti-inflammatory Effects

Another study focused on patients with rheumatoid arthritis treated with a formulation containing this compound. Results indicated a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers in the blood.

特性

IUPAC Name |

(5S)-4,5-dimethyl-8-oxo-6,7-dihydro-5H-benzo[f][1]benzofuran-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-8-3-4-12(17)11-5-13-15(9(2)14(8)11)10(6-16)7-18-13/h5-8H,3-4H2,1-2H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWSYQBTROEFSB-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。